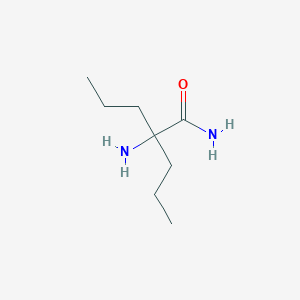

Pentanamide,2-amino-2-propyl-

Description

Contextual Significance in Organic Synthesis and Functional Molecules

In the realm of organic synthesis, amino amides are crucial building blocks. They are integral to the creation of a wide array of functional molecules. The unique combination of an amino group and an amide group within the same molecule imparts specific chemical reactivity and allows for the construction of more complex molecular architectures. This dual functionality makes them valuable intermediates in multi-step synthetic pathways.

Compounds with structures related to pentanamide (B147674) are being investigated for various applications. For instance, some are explored for their potential in agricultural chemistry as herbicides, insecticides, or fungicides. ontosight.ai The amide linkage and other functional groups present in these molecules are also found in numerous pharmaceutical compounds, suggesting potential for medicinal applications and new drug development. ontosight.aismolecule.com

Historical Perspective of Amino Amide Chemistry Research

The study of amino acids, the fundamental components of proteins, dates back to the early 19th century with the discovery of asparagine in 1806. wikipedia.org The amide bond, also known as a peptide bond in the context of proteins, is a cornerstone of biochemistry. umich.eduwikipedia.org The development of methods to form this bond has been a central theme in organic chemistry for over a century.

The synthesis of amino amides has evolved significantly. Early methods often involved harsh conditions, but the need for milder and more specific techniques, particularly for the synthesis of peptides, spurred innovation. The introduction of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) revolutionized the field, allowing for the efficient formation of amide bonds under more controlled conditions. umich.edu The ongoing development of new reagents and catalytic methods continues to refine the synthesis of amino amides, making them more accessible for research and industrial applications. researchgate.net

The broader class of amides, to which Pentanamide, 2-amino-2-propyl- belongs, is pervasive in both nature and technology. wikipedia.org Proteins, essential to all life, are polyamides. wikipedia.org Synthetic polyamides like nylon and Kevlar are known for their structural rigidity and durability. wikipedia.org The stability of the amide bond is a key feature, making these molecules resistant to hydrolysis in aqueous environments. wikipedia.org

Structural Basis for Research Exploration of the 2-Amino-2-Propyl-Pentanamide Scaffold

This structural arrangement, with a primary amine and an amide functional group in close proximity, opens up possibilities for intramolecular interactions and specific binding to biological targets. The spatial arrangement of these functional groups is a key determinant of a molecule's biological activity. Researchers often use such scaffolds as starting points, modifying the peripheral groups to fine-tune properties like solubility, stability, and target affinity. ontosight.aiontosight.ai The exploration of such scaffolds is a common strategy in the discovery of new bioactive compounds and materials. arabjchem.orgmdpi.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C8H18N2O |

| Average Mass | 158.24 g/mol |

| Monoisotopic Mass | 158.141913 g/mol |

Note: Experimental data for Pentanamide, 2-amino-2-propyl- is limited in the public domain. The properties listed are based on its chemical formula.

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-amino-2-propylpentanamide |

InChI |

InChI=1S/C8H18N2O/c1-3-5-8(10,6-4-2)7(9)11/h3-6,10H2,1-2H3,(H2,9,11) |

InChI Key |

PZHQICNJWJUQJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C(=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pentanamide, 2 Amino 2 Propyl and Its Analogs

Stereoselective and Asymmetric Synthesis Strategies

The creation of the chiral quaternary center in α,α-disubstituted α-amino acids and their derivatives requires precise stereochemical control. nih.gov Methodologies have evolved from relying on substrate control to employing sophisticated catalytic systems and chiral auxiliaries to achieve high levels of enantio- and diastereoselectivity. researchgate.netacs.org

Chiral Auxiliaries and Catalytic Approaches for Enantiomeric Control

Enantiomeric control in the synthesis of α,α-dialkyl α-amino acids is frequently achieved through either catalytic asymmetric reactions or the use of stoichiometric chiral auxiliaries. rsc.org

Catalytic Approaches: Phase-transfer catalysis has emerged as a powerful tool for the asymmetric alkylation of glycine (B1666218) derivatives. Structurally well-defined C2-symmetric chiral quaternary ammonium (B1175870) salts, such as specific Maruoka catalysts, can catalyze the highly enantioselective alkylation of aldimine Schiff bases of amino acid tert-butyl esters. organic-chemistry.orgresearchgate.net This method allows for the one-pot double alkylation of glycine precursors to furnish a wide array of α,α-dialkyl-α-amino acids with high yields and enantioselectivity. organic-chemistry.org The introduction of electron-withdrawing groups, like 3,4,5-trifluorophenyl substituents on the catalyst, has been shown to enhance enantioselectivity. organic-chemistry.org

Chiral Auxiliaries: Chiral auxiliaries are widely used to direct the stereochemical outcome of alkylation reactions. Evans' oxazolidinones are effective auxiliaries for the asymmetric alkylation of enolates derived from N-acylated precursors. researchgate.net Another prominent example is the use of chiral sulfinamide auxiliaries, such as α-tert-butanesulfinamide. Enolates bound to this auxiliary undergo diastereoselective alkylation, with computational studies suggesting that a chelated transition state directs the electrophile to the convex face of a bicyclic intermediate. acs.org Similarly, chiral N-phosphinyl auxiliaries have been developed for the asymmetric synthesis of α-amino esters, which are precursors to the target amides. beilstein-journals.org The use of (R)-phenylglycine amide as a chiral auxiliary in Strecker reactions represents another effective strategy. researchgate.net

| Method | Catalyst/Auxiliary | Substrate Type | Key Feature | Achieved Selectivity | Reference |

|---|---|---|---|---|---|

| Phase-Transfer Catalysis | C2-Symmetric Chiral Quaternary Ammonium Salts (Maruoka Catalyst) | Glycine Aldimine Schiff Base | One-pot double alkylation for α,α-dialkyl α-amino acids. | Up to 90% ee | organic-chemistry.orgresearchgate.net |

| Auxiliary-Controlled Alkylation | α-tert-Butanesulfinamide | Amino Ester Enolate | Auxiliary is easily removed to provide enantiopure amino acids. | >6:1 dr | acs.org |

| Asymmetric Strecker Synthesis | (R)-Phenylglycine Amide | Imine | In situ crystallization-induced asymmetric transformation. | >99/1 dr | researchgate.net |

| Auxiliary-Controlled Reduction | Chiral N-Phosphinyl Auxiliary | α-Imino Ester | Reduction of C=N bond with high diastereocontrol. | 96:4 to 99:1 dr | beilstein-journals.org |

Enantioselective Transformations for α-Amino Amide Formation

Direct enantioselective methods that furnish the α-amino amide structure are highly sought after. One notable strategy involves the integration of an aza-Henry reaction with Umpolung Amide Synthesis (UmAS). rsc.orgrsc.org This three-step protocol begins with the enantioselective aza-Henry reaction of an aliphatic aldehyde and bromonitromethane, catalyzed by a cinchona alkaloid. The resulting enantioenriched β-amino-α-bromonitroalkane is then converted to the D-α-amino amide via the UmAS procedure, which proceeds with complete fidelity of the stereocenter. rsc.org

Another powerful transformation is the rsc.orgrsc.org-sigmatropic rearrangement. An aza-variant of the Mislow–Evans rearrangement has been developed where N-acyl iminosulfinamides are converted to O-silyl N-iminosulfinyl N,O-ketene aminals. scite.ai These intermediates undergo a rsc.orgrsc.org-shift, transferring chirality from the sulfur stereocenter to the α-carbon, ultimately affording α-tertiary amino amides with high enantiopurity. scite.ai Tandem catalysis, combining palladium-catalyzed allylic amination with an isothiourea-catalyzed enantioselective rsc.orgrsc.org-rearrangement, has also been employed to synthesize α-amino acid derivatives from glycine esters and allylic phosphates. acs.org

Organocatalysis provides a further avenue for these transformations. Racemic oxazolones can react with α,β-unsaturated aldehydes in a highly diastereo- and enantioselective manner, catalyzed by diarylprolinol silyl (B83357) ethers, to produce chiral quaternary amino acids. acs.org

| Transformation | Catalyst/Reagent | Key Intermediate | Product Type | Achieved Selectivity | Reference |

|---|---|---|---|---|---|

| Aza-Henry / Umpolung Amide Synthesis | Cinchona Alkaloid / NIS | β-Amino-α-bromonitroalkane | D-α-Amino Amide | ≥95% ee | rsc.org |

| rsc.orgrsc.org-Sigmatropic Rearrangement | Chiral Sulfinamide | O-silyl N-iminosulfinyl N,O-ketene aminal | α-Tertiary Amino Amide | High Enantiopurity | scite.ai |

| Organocatalytic Aldol-type Reaction | Diarylprolinol Silyl Ether | Enamine / Oxazolone Enolate | Quaternary Amino Acid Derivative | Up to 99% ee | acs.org |

| Tandem Pd/Isothiourea Catalysis | Pd-precatalyst / Isothiourea | Allylic Ammonium Salt | α-Amino Acid Derivative | High Stereoselectivity | acs.org |

Diastereoselective Synthesis Pathways

When a chiral auxiliary is used or a second stereocenter is formed, diastereoselectivity becomes a critical parameter. The alkylation of enolates bound to a chiral tert-butanesulfinamide auxiliary provides unnatural amino acid derivatives with good to high diastereoselectivities, typically exceeding a 6:1 ratio. acs.org Similarly, the reduction of chiral N-phosphinyl α-imino esters using L-selectride proceeds with excellent diastereoselectivities, often reaching 99:1. beilstein-journals.org

The asymmetric Strecker reaction, a cornerstone for amino acid synthesis, can be rendered highly diastereoselective by using chiral auxiliaries like (R)-phenylglycine amide. researchgate.net In some cases, a crystallization-induced asymmetric transformation allows for the isolation of a single diastereomer in high yield and purity (>99:1 dr). researchgate.net Furthermore, organocatalytic aldol-type reactions of glycine Schiff bases can exhibit high syn-selectivity. nih.gov These methods are crucial for the synthesis of complex molecules with multiple stereocenters, such as the natural products lactacystin (B1674225) and kaitocephalin. researchgate.net

Development of Novel Amidation Reactions

The formation of the amide bond itself is a fundamental transformation. While traditional methods often rely on stoichiometric coupling reagents, modern research focuses on developing catalytic, atom-economical, and environmentally benign alternatives. rsc.orgscispace.com

Boron-Catalyzed Amide Bond Formation Mechanisms

Boron-based catalysts, particularly boronic acids and boric acid, have been established as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines. rsc.orgscispace.com This method is considered a green process as water is the only byproduct. rsc.org

The mechanism of boron-catalyzed amidation has been a subject of detailed investigation. The initially accepted mechanism involved the nucleophilic attack of an amine on a monomeric acyloxyboron intermediate. nih.govworktribe.com However, recent experimental and theoretical studies have brought this into question. nih.govworktribe.comrsc.org It has been observed that borinic acids are not competent catalysts, suggesting that at least three free coordination sites on the boron atom are necessary for catalysis to occur. nih.govworktribe.com This has led to the proposal of alternative mechanisms proceeding through dimeric B-X-B motifs (where X = O or NR). nih.govworktribe.com These dimeric species are thought to activate the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the carbonyl group. nih.gov

| Proposed Mechanism | Key Activating Species | Supporting Evidence | Reference |

|---|---|---|---|

| Monomeric Pathway | Mono(acyloxy)boronic acid | Theoretical calculations identify it as a key intermediate. | rsc.org |

| Dimeric Pathway | Dimeric B-X-B species (X = O, NR) | Observation that borinic acids (which cannot form such dimers) are incompetent catalysts. Supported by quantum mechanical calculations. | nih.govworktribe.com |

Photoinduced Catalytic Amination Techniques

The use of visible light to drive chemical reactions has opened new pathways for C-N bond formation under mild conditions. rsc.org Photocatalytic methods for amide synthesis often involve the generation of highly reactive intermediates.

One approach involves the in-situ generation of an activated carboxylic acid equivalent from a different functional group. For instance, amides can be synthesized from aldehydes and amines using a ruthenium-based photocatalyst, which facilitates the conversion of the aldehyde into a reactive acid chloride intermediate. organic-chemistry.org Another strategy enables amide synthesis from nitriles by using an organic dye photocatalyst and a weak base like DIPEA; single electron transfer (SET) from the base generates a radical that ultimately activates water to act as a nucleophile. rsc.org

Direct C-H functionalization represents a highly atom-economical approach. Photoinduced palladium catalysis can achieve the asymmetric allylic C–H amination of alkenes, providing access to chiral amines. bohrium.com This process often involves a sequence of single-electron transfer (SET), hydrogen atom transfer (HAT), and radical-polar crossover events. bohrium.com Similarly, photoinduced copper catalysis has been used for the enantioselective C-H amination of allylic and propargylic substrates. rsc.org More complex transformations, such as three-component carboaminations of dienes, have also been developed using photoinduced palladium catalysis, allowing for the direct use of substrates with aliphatic C-H bonds. acs.orgnih.gov These methods provide powerful and sustainable alternatives for constructing the C-N bonds found in amino amides and their analogs.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of Pentanamide (B147674), 2-amino-2-propyl- is crucial for developing sustainable and environmentally benign manufacturing processes. bridgew.edu The 12 principles of green chemistry, established by Paul Anastas and John Warner, serve as a framework to minimize the environmental and health impacts of chemical production. bridgew.edusigmaaldrich.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous substances, and designing for energy efficiency. liverpool.ac.ukunsw.edu.au

In the context of synthesizing Pentanamide, 2-amino-2-propyl-, these principles can be applied in several ways:

Prevention: Designing a synthetic route that minimizes waste generation is preferable to treating waste after it has been created. sigmaaldrich.com

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org For example, an ideal amidation reaction to form the target molecule would see all atoms from the amine and acylating agent integrated into the pentanamide structure, with minimal byproducts.

Less Hazardous Chemical Syntheses: Synthetic methods should aim to use and generate substances with little to no toxicity. sigmaaldrich.com This involves careful selection of reagents and solvents.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary wherever possible. sigmaaldrich.com When solvents are required, greener alternatives to hazardous options like DMF or chlorinated hydrocarbons should be prioritized. unsw.edu.au

Design for Energy Efficiency: Synthetic routes should be conducted at ambient temperature and pressure whenever feasible to reduce energy consumption. liverpool.ac.uk

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided or minimized as these steps require additional reagents and generate waste. sigmaaldrich.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, increasing efficiency and reducing waste. liverpool.ac.ukacs.org

The following table outlines the application of key green chemistry principles to a hypothetical synthesis of Pentanamide, 2-amino-2-propyl-.

Table 1: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Pentanamide, 2-amino-2-propyl- Synthesis |

|---|---|

| 2. Atom Economy | Select a coupling method (e.g., direct amidation) that maximizes the incorporation of atoms from 2-amino-2-propylamine and a pentanoic acid derivative into the final product. |

| 5. Safer Solvents | Replace traditional solvents like dichloromethane (B109758) or DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. |

| 6. Energy Efficiency | Explore enzymatic or microwave-assisted synthesis to reduce reaction times and energy input compared to conventional heating. |

| 8. Reduce Derivatives | Develop a selective acylation method that does not require protection/deprotection of the primary amine, thus shortening the synthesis and reducing waste. unsw.edu.au |

| 9. Catalysis | Utilize a recyclable solid-phase catalyst for the amide bond formation instead of a stoichiometric coupling reagent that is consumed in the reaction. |

Multi-Component and Convergent Synthetic Approaches

To enhance the efficiency of synthesizing complex molecules like analogs of Pentanamide, 2-amino-2-propyl-, convergent and multi-component strategies are superior to traditional linear syntheses. wikipedia.org

Table 2: Comparison of Linear vs. Convergent Synthesis Yields

| Synthesis Type | Hypothetical Reaction Sequence | Overall Yield (Assuming 80% Yield per Step) |

|---|---|---|

| Linear | A → B → C → D → Product (4 steps) | 0.8 * 0.8 * 0.8 * 0.8 = 41.0% |

| Convergent | Fragment 1: A → B (1 step) Fragment 2: C → D (1 step) Coupling: B + D → Product (1 step) | (0.8 * 0.8) * 0.8 = 51.2% |

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rug.nl MCRs are highly atom- and step-economical and are powerful tools for creating libraries of structurally diverse molecules. rug.nl The Ugi reaction, a well-known MCR, could be adapted to produce complex analogs of Pentanamide, 2-amino-2-propyl-. For instance, a four-component reaction involving an aldehyde, an amine (like a derivative of 2-amino-2-propylamine), a carboxylic acid (like pentanoic acid), and an isocyanide could rapidly generate a diverse range of peptidomimetic structures. rug.nlrug.nl

Protecting Group Strategies and Deprotection Methodologies in Complex Syntheses

In the multi-step synthesis of Pentanamide, 2-amino-2-propyl- or its more complex analogs, protecting groups are often indispensable. researchgate.net The primary amine of the 2-amino-2-propyl moiety is nucleophilic and may react with various reagents used in other parts of the synthesis. organic-chemistry.org To prevent unwanted side reactions, this amine can be temporarily masked with a protecting group. organic-chemistry.org

Carbamates are the most common class of protecting groups for amines because they are easy to install, stable under a wide range of conditions, and can be removed selectively. masterorganicchemistry.com Key considerations include:

Stability: The protecting group must be robust enough to withstand subsequent reaction conditions. organic-chemistry.org

Ease of Installation/Removal: The protection and deprotection steps should be high-yielding. organic-chemistry.org

Orthogonality: In syntheses of more complex analogs with multiple functional groups, orthogonal protecting groups are essential. organic-chemistry.org These are groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. For example, a Boc group (acid-labile) and an Fmoc group (base-labile) can be used orthogonally. masterorganicchemistry.com

Table 3: Common Amine Protecting Groups and Deprotection Methods

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -(C=O)O-t-Bu | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O researchgate.net | Strong acid (e.g., TFA in DCM) masterorganicchemistry.comtheses.fr |

| Benzyloxycarbonyl | Cbz or Z | -(C=O)OCH₂Ph | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | -(C=O)O-CH₂-Fm | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine (B6355638) in DMF) masterorganicchemistry.comsigmaaldrich.com |

| Allyloxycarbonyl | Alloc | -(C=O)OCH₂CH=CH₂ | Allyl chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger sigmaaldrich.com |

The synthesis of a complex analog might involve protecting the primary amine with a Boc group, performing several synthetic transformations, and then removing the Boc group with an acid like trifluoroacetic acid (TFA) to reveal the amine for the final amidation step. nih.gov

Flow Chemistry and Continuous Processing in Pentanamide Synthesis

Flow chemistry, or continuous processing, is a modern technique where chemical reactions are run in a continuously flowing stream rather than in a traditional batch reactor. vapourtec.com This approach offers significant advantages for the synthesis of Pentanamide, 2-amino-2-propyl-, particularly in a manufacturing setting. mdpi.com

Key benefits of flow chemistry include:

Enhanced Safety: Small reactor volumes and superior heat transfer capabilities allow for the safe execution of highly exothermic reactions. mdpi.commt.com

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, residence time, and stoichiometry leads to higher product quality and yield. mt.com

Scalability: Scaling up a reaction is achieved by simply running the system for a longer duration, avoiding the challenges associated with scaling up batch reactors. vapourtec.com

Telescoped Reactions: Multiple reaction steps can be performed sequentially in a continuous line without isolating intermediates, saving time and resources. vapourtec.com

A continuous process for producing Pentanamide, 2-amino-2-propyl- could involve pumping streams of a protected 2-amino-2-propylamine derivative and an activated pentanoic acid derivative into a mixing junction. mt.com The combined stream would then pass through a heated reactor coil to facilitate the amidation reaction. Subsequent in-line purification or deprotection steps could also be integrated into the flow path. Research has demonstrated the successful continuous flow synthesis of other amides, reducing reaction times significantly compared to batch methods. researchgate.net

Table 4: Comparison of Batch vs. Flow Processing for Amide Synthesis

| Parameter | Batch Processing | Flow Processing |

|---|---|---|

| Heat Transfer | Poor; difficult to control exotherms on a large scale. | Excellent; high surface-area-to-volume ratio allows for rapid heating/cooling. vapourtec.com |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes at any given time. mt.com |

| Reaction Time | Can be lengthy (hours). | Often significantly shorter (minutes or seconds) due to higher accessible temperatures and pressures. mdpi.comresearchgate.net |

| Scalability | Challenging; requires re-optimization of conditions. | Straightforward; achieved by extending run time. vapourtec.com |

| Process Control | Manual or semi-automated additions. | Precise, automated control over flow rates and mixing. mt.com |

Structural Modification and Derivative Synthesis of Pentanamide, 2 Amino 2 Propyl

Exploration of N-Substituted Pentanamide (B147674) Derivatives

The primary amino group of 2-amino-2-propyl-pentanamide is a key site for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties. Standard N-alkylation and N-arylation reactions can be employed for this purpose.

Reductive amination is a common method for introducing alkyl groups. This typically involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. For instance, reaction with a suitable aldehyde (R-CHO) and a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the corresponding N-alkylated derivative.

N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide. This allows for the introduction of various substituted and unsubstituted aryl moieties.

While specific studies on N-substituted derivatives of Pentanamide, 2-amino-2-propyl- are not extensively documented in the reviewed literature, the general reactivity of α,α-disubstituted amino amides supports the feasibility of these transformations.

Table 1: Representative N-Substitution Reactions for Primary Amines

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| Primary Amine | Aldehyde/Ketone | Reductive Amination | N-Alkyl Amine |

| Primary Amine | Aryl Halide | Buchwald-Hartwig Amination | N-Aryl Amine |

| Primary Amine | Acyl Chloride | Acylation | N-Acyl Amine |

Modifications at the α-Carbon (C2) of the Pentanamide Backbone

The α-carbon of Pentanamide, 2-amino-2-propyl- is a quaternary center, which makes direct functionalization challenging due to steric hindrance and the absence of an acidic α-hydrogen. However, modifications can be conceptualized through multi-step synthetic routes starting from precursors where the α-substituents can be introduced sequentially.

One theoretical approach involves the asymmetric synthesis of α,α-disubstituted amino acids, where different alkyl or functionalized groups can be introduced at the α-position before the formation of the pentanamide. For example, using chiral auxiliaries, it is possible to sequentially alkylate a glycine (B1666218) enolate equivalent to introduce the propyl and a modified alkyl group.

Research on other α,α-disubstituted amino acids has shown that the nature of the α-substituents significantly influences the conformational preferences of the molecule, which is a critical aspect in the design of peptidomimetics and other bioactive compounds. jst.go.jpacs.org

Diversification of the Propyl Side Chain

The propyl group at the α-carbon offers another avenue for structural diversification. Functionalization of the propyl chain, for instance, by introducing hydroxyl, amino, or other groups, would require starting from a functionalized precursor rather than direct modification of the saturated alkyl chain.

For example, a synthetic route could commence with a protected amino acid containing a propenyl or a propargyl group at the α-position. These unsaturated functionalities can then be subjected to a variety of chemical transformations, such as hydroxylation, amination, or cycloaddition reactions, before or after the formation of the pentanamide. Such strategies allow for the introduction of diverse chemical handles for further conjugation or to modulate biological activity.

Introduction of Heterocyclic Moieties (e.g., Pyrimidine, Triazine, Tetrazole, Hydantoin)

The primary amino and amide functionalities of Pentanamide, 2-amino-2-propyl- serve as excellent handles for the construction of various heterocyclic rings.

Pyrimidine Derivatives: Pyrimidines can be synthesized by reacting the amino group with 1,3-dicarbonyl compounds or their equivalents. nih.govacs.orgresearchgate.netorganic-chemistry.org For instance, condensation of 2-amino-2-propyl-pentanamide with a β-ketoester in the presence of a catalyst could lead to the formation of a pyrimidinone ring fused or attached to the core scaffold.

Triazine Derivatives: The synthesis of triazine derivatives can be achieved by reacting the amino group with reagents like cyanuric chloride or through cyclocondensation reactions involving amidines. mdpi.comresearchgate.netmdpi.com These reactions provide access to a diverse range of substituted triazines.

Tetrazole Derivatives: Tetrazoles are often considered as bioisosteres of carboxylic acids and amides. researchgate.netthieme.de The terminal amide group of Pentanamide, 2-amino-2-propyl- could potentially be converted into a tetrazole ring. researchgate.netacs.org A common method involves the activation of the amide with an agent like phosphorus pentachloride or oxalyl chloride, followed by reaction with an azide (B81097) source, such as sodium azide. researchgate.netacs.org Alternatively, the Ugi tetrazole reaction provides a multicomponent approach to synthesize α-amino acid-isosteric α-amino tetrazoles. nih.gov

Hydantoin (B18101) Derivatives: Hydantoins can be readily synthesized from α-amino amides. mdpi.comacs.orgnih.govorganic-chemistry.orgresearchgate.net A typical procedure involves the reaction of the α-amino amide with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole, leading to the formation of the five-membered hydantoin ring. nih.govorganic-chemistry.orgresearchgate.net Another approach is the base-induced cyclization of N-(1-benzotriazolecarbonyl)-amino acid amides. mdpi.com

Table 2: General Synthetic Routes to Heterocyclic Derivatives from α-Amino Amides

| Heterocycle | Key Reagents |

| Pyrimidine | 1,3-Dicarbonyl compounds, β-Ketoesters nih.govacs.orgresearchgate.netorganic-chemistry.org |

| Triazine | Cyanuric chloride, Amidines mdpi.comresearchgate.netmdpi.com |

| Tetrazole | PCl₅/NaN₃, Ugi reaction components researchgate.netacs.orgnih.gov |

| Hydantoin | Phosgene/equivalents, N-(1-benzotriazolecarbonyl) derivatives mdpi.comacs.orgnih.govorganic-chemistry.orgresearchgate.net |

Peptide Mimetics and Oligomerization Studies Involving the Pentanamide Scaffold

As an α,α-disubstituted amino amide, Pentanamide, 2-amino-2-propyl- is a valuable building block for the synthesis of peptide mimetics. The presence of two substituents on the α-carbon atom restricts the conformational freedom around the peptide backbone, leading to more predictable secondary structures. jst.go.jpmdpi.comnih.gov This is a desirable feature in the design of inhibitors for protein-protein interactions. nih.govnih.govuib.nomdpi.com

Oligomers of α,α-disubstituted amino acids, such as those derived from α-aminoisobutyric acid (Aib), have a strong propensity to adopt helical conformations, most commonly the 3₁₀-helix. mdpi.comnih.gov The specific conformation is influenced by the nature of the α-substituents. acs.org Oligomerization of Pentanamide, 2-amino-2-propyl- or its corresponding amino acid would likely lead to the formation of stable, well-defined helical structures. These oligomers can serve as scaffolds for the presentation of functional groups in a specific spatial arrangement, mimicking the secondary structures of natural peptides. nih.gov

Functionalization of the Terminal Amide Group

The terminal primary amide group of Pentanamide, 2-amino-2-propyl- can be functionalized to introduce further diversity. One common transformation is the hydrolysis of the amide to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines or alcohols to form new amides or esters, respectively, using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or esterification conditions.

Furthermore, the amide nitrogen can be alkylated, although this is generally less straightforward than the alkylation of the primary amine. Selective N-terminal functionalization of peptides and proteins is a well-established field, and similar principles could be applied to selectively modify the α-amino group over the terminal amide. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Pentanamide (B147674), 2-amino-2-propyl-, with its unique quaternary chiral center, a combination of one-dimensional and two-dimensional NMR experiments would be required for complete structural assignment.

Proton (¹H) NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For 2-amino-2-propylpentanamide, the spectrum would show distinct signals for each non-equivalent proton. The primary amide (-CONH₂) protons typically appear as two broad singlets, while the primary amine (-NH₂) protons also present as a broad singlet. The aliphatic protons would exhibit characteristic splitting patterns (multiplicities) due to coupling with adjacent protons.

Carbon-13 (¹³C) NMR Spectroscopy reveals the number of non-equivalent carbon atoms and their chemical environment. The spectrum for this molecule would be expected to show eight distinct signals, corresponding to each carbon atom in its unique position. The carbonyl carbon (C=O) is typically the most deshielded, appearing far downfield. The quaternary α-carbon (C2), bonded to both an amino group and a propyl group, would also have a characteristic chemical shift.

A predicted summary of the NMR data is presented below.

Predicted ¹H and ¹³C NMR Data for Pentanamide, 2-amino-2-propyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (-C =O)NH₂ | - | ~175-180 |

| -C(=O)NH ₂ | ~7.0-7.5 (2H, broad s) | - |

| 2 -C (NH₂)(propyl) | - | ~60-65 |

| 2 -NH ₂ | ~1.5-2.5 (2H, broad s) | - |

| 3 (-C H₂) | ~1.7-1.9 (2H, m) | ~35-40 |

| 4 (-C H₂) | ~1.2-1.4 (2H, m) | ~20-25 |

| 5 (-C H₃) | ~0.9 (3H, t) | ~13-15 |

| 2-propyl, 1' (-C H₂) | ~1.6-1.8 (2H, m) | ~38-43 |

| 2-propyl, 2' (-C H₂) | ~1.2-1.4 (2H, m) | ~17-22 |

| 2-propyl, 3' (-C H₃) | ~0.9 (3H, t) | ~13-15 |

Note: Predicted values are based on general chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions. s=singlet, t=triplet, m=multiplet.

To definitively assemble the molecular structure, 2D NMR experiments are crucial. libretexts.orgmdpi.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, typically over two to three bonds. It would be used to trace the connectivity within the two propyl groups attached to the C2 and C3 positions, confirming their spin systems by showing cross-peaks between adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons. science.govresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.orgresearchgate.net It would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). libretexts.orgmdpi.comresearchgate.net It is particularly powerful for identifying the connections around non-protonated (quaternary) centers. For Pentanamide, 2-amino-2-propyl-, HMBC would be essential to confirm the structure around the C2 quaternary carbon. For instance, correlations would be expected from the protons on C3 and the C1' of the propyl group to the C2 carbon, as well as to the C1 carbonyl carbon, solidifying the core structure of the molecule.

Since the C2 carbon of Pentanamide, 2-amino-2-propyl- is a chiral center, the compound can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy does not distinguish between enantiomers. To assess enantiomeric purity, chiral NMR techniques are employed. nih.govresearchgate.net This typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). mdpi.comacs.org These agents interact with the enantiomers to form transient diastereomeric complexes or new diastereomeric compounds, respectively. These diastereomers are no longer chemically equivalent and will exhibit separate, distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer and the determination of enantiomeric excess (ee). researchgate.netacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. measurlabs.comnih.gov For Pentanamide, 2-amino-2-propyl- (molecular formula C₈H₁₈N₂O), HRMS would be used to determine its exact mass, which can confirm its elemental composition. uky.edu This is a critical step in identifying a new compound, as it distinguishes it from other molecules that might have the same nominal mass. europa.eu

Predicted HRMS Data for Pentanamide, 2-amino-2-propyl-

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₉N₂O⁺ | 159.1492 |

| [M+Na]⁺ | C₈H₁₈N₂ONa⁺ | 181.1311 |

Note: The protonated molecule [M+H]⁺ is commonly observed in electrospray ionization (ESI) positive mode.

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a particular m/z (the parent or precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). europa.euacs.org The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. libretexts.org

For Pentanamide, 2-amino-2-propyl-, characteristic fragmentation pathways would be expected:

Amide Bond Cleavage: A common fragmentation for amides involves the cleavage of the N-CO bond. rsc.org

Loss of Amide/Amine Groups: Loss of the terminal carboxamide group (-CONH₂) or the C2 amino group (-NH₂) as neutral molecules is likely.

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the heteroatoms (nitrogen and oxygen) is a favored pathway. The bond between C1-C2 and C2-C3 would be susceptible to cleavage.

Side-Chain Fragmentation: Cleavage within the propyl chains would lead to a series of peaks separated by 14 Da (-CH₂-). libretexts.org

By analyzing these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. nih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. studymind.co.uk By measuring the absorption of infrared radiation by the chemical bonds, an IR spectrum provides a molecular fingerprint. studymind.co.ukdocbrown.info For "Pentanamide, 2-amino-2-propyl-", the key functional groups are the primary amide, the primary amine, and the alkane backbone.

The IR spectrum is typically analyzed in the functional group region (4000–1200 cm⁻¹) where characteristic stretching vibrations occur. copbela.org The primary amide group (-CONH₂) is identifiable by a strong C=O stretching absorption, often called the Amide I band, and two N-H stretching bands. copbela.org The primary amine group (-NH₂) also exhibits N-H stretching vibrations. libretexts.org Although alcohols absorb in a similar range, N-H absorption bands are generally sharper. libretexts.org The aliphatic C-H bonds of the propyl and pentyl groups show strong absorptions just below 3000 cm⁻¹. libretexts.org

Table 1: Characteristic IR Absorption Frequencies for Pentanamide, 2-amino-2-propyl-

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Primary Amine | N-H | Symmetric & Asymmetric Stretch | 3500 - 3300 | Medium |

| Primary Amide | N-H | Symmetric & Asymmetric Stretch | 3500 - 3100 | Medium |

| Primary Amide | C=O | Stretch (Amide I Band) | 1700 - 1640 | Strong |

| Alkane | C-H | Stretch | 2960 - 2850 | Strong |

| Primary Amine | C-N | Stretch | 1250 - 1020 | Weak to Medium |

Data sourced from general IR spectroscopy principles. docbrown.infocopbela.orglibretexts.orgucla.edu

Chromatographic Separation Techniques for Purity and Isolation

Chromatography is an essential tool for separating the components of a mixture, allowing for the purification and quantification of "Pentanamide, 2-amino-2-propyl-". b-ac.co.uk The choice of technique depends on the compound's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like amino acids and their derivatives. b-ac.co.uknih.gov It separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. torontech.com

For a polar compound such as "Pentanamide, 2-amino-2-propyl-", reversed-phase HPLC (RP-HPLC) is a common approach. nih.gov In this mode, a non-polar stationary phase (e.g., silica (B1680970) modified with C18 alkyl chains) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. b-ac.co.uknih.gov The separation can be optimized by running a gradient, where the composition of the mobile phase is changed over time to elute compounds with varying polarities. sielc.com Detection is often achieved using an ultraviolet (UV) or photodiode array (PDA) detector. b-ac.co.uk

Table 2: Typical HPLC Parameters for Amino Compound Analysis

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) bonded to silica particles |

| Mobile Phase | A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). nih.gov |

| Detector | UV-Vis or Photodiode Array (PDA). b-ac.co.uk |

| Application | Purity assessment, quantification, and preparative isolation. nih.govtorontech.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. nist.gov However, due to their polarity and low volatility, amino acids and their amide derivatives are not suitable for direct GC-MS analysis. nist.govsigmaaldrich.com They must first be chemically modified into more volatile derivatives. sigmaaldrich.commdpi.com

This derivatization process involves reacting the polar functional groups (specifically the -NH₂ and -CONH₂) with a reagent to replace active hydrogen atoms with nonpolar groups. sigmaaldrich.com This transformation increases the compound's volatility and thermal stability, allowing it to be analyzed by GC-MS. mdpi.com The resulting derivatives produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification. sigmaaldrich.comresearchgate.net

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Compounds

| Reagent Class | Example Reagent | Abbreviation | Target Functional Groups |

|---|---|---|---|

| Silylation Reagents | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH₂, -OH, -SH |

| Acylation Reagents | Pentafluoropropionic Anhydride | PFPA | -NH₂, -OH |

| Esterification/Acylation | Alkyl Chloroformates (e.g., Methyl Chloroformate) | MCF | -NH₂, -COOH |

Data compiled from multiple sources. nist.govsigmaaldrich.comresearchgate.netresearchgate.net

The carbon atom at position 2 of "Pentanamide, 2-amino-2-propyl-" is a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers. gcms.cz Since enantiomers have nearly identical physical properties, specialized chromatographic techniques are required for their separation. mpg.de

Chiral chromatography is the most effective method for separating enantiomers. yakhak.org This can be achieved through two main strategies:

Direct Method : The racemic mixture is passed through a column containing a chiral stationary phase (CSP). libretexts.org The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) for HPLC or cyclodextrins for GC. yakhak.orgchromatographyonline.com

Indirect Method : The enantiomers are first reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. libretexts.org Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography columns. libretexts.org

The choice of method depends on the analyte and the availability of suitable CSPs or derivatizing agents. libretexts.orgresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides unequivocal proof of a molecule's connectivity, conformation, and, crucially for chiral molecules, its absolute stereochemistry (i.e., the R or S configuration at each chiral center). d-nb.info

The method requires a high-quality single crystal of the compound. tandfonline.com When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam into a specific pattern. libretexts.org By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. This map is then used to determine the exact position of each atom, yielding precise measurements of bond lengths, bond angles, and torsional angles. tandfonline.com For chiral molecules, specialized methods can be used to determine the absolute configuration, distinguishing between the R and S enantiomers without ambiguity. d-nb.info

Table 4: Information Obtained from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Description | Example from a related structure* |

|---|---|---|

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₁₄H₂₁NO₂ |

| Crystal System | One of seven crystal systems describing the cell geometry. | Monoclinic |

| Space Group | Describes the symmetry elements of the crystal lattice. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the crystal lattice. | a, b, c lengths in Å; α, β, γ angles in ° |

| Atomic Coordinates | The (x, y, z) position of every atom in the unit cell. | N/A |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between bonds. | O(17)C(8)N(7)C(1) torsion angle = 11.1(4)° |

| Absolute Stereochemistry | The definitive R/S configuration of all chiral centers. | N/A |

*Data is for the related compound N-(2-hydroxyphenyl)-2-propylpentanamide as a representative example of crystallographic data. tandfonline.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of pentanamide (B147674), such as N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), DFT calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties. nih.govdergipark.org.tr

In a study on halogen-substituted phenol (B47542) derivatives linked with pentanamide, DFT was employed to optimize molecular structures and perform vibrational and electronic analysis. nih.gov The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a compound. The energy gap between HOMO and LUMO is an indicator of molecular stability. unec-jeas.com

For instance, theoretical studies on L-isoleucine pentanamide derivatives were conducted using DFT with the B3LYP/6-31+G(d,p) basis set to determine the ground state geometry, dipole moments, and HOMO-LUMO energy gaps. unec-jeas.com Such calculations help in understanding the relationship between the molecular structure and its electronic properties. unec-jeas.com

Furthermore, DFT calculations have been utilized to study the adsorption of valproic acid, the parent compound of HO-AAVPA, onto various nanocages, revealing significant alterations in the electronic properties upon adsorption. scilit.comscispace.comnih.gov These studies demonstrate the utility of DFT in predicting how these molecules will interact with other materials and biological systems.

Global and local reactivity descriptors derived from DFT, such as the Fukui index and molecular electrostatic potential (MEP), can identify reactive sites within a molecule. nih.govacs.org The MEP surface, for example, helps in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr

Table 1: Examples of DFT-Calculated Parameters for Pentanamide-Related Compounds

| Compound/System | DFT Functional/Basis Set | Calculated Properties | Reference |

| Halogen-substituted phenol with pentanamide | Not Specified | Optimized geometry, FMO energies, MEP, Fukui index | nih.govacs.org |

| L-isoleucine pentanamide derivatives | B3LYP/6-31+G(d,p) | Optimized geometry, HOMO-LUMO gap, dipole moment | unec-jeas.com |

| Valproic acid with nanocages | B3LYP/6-311G* | Adsorption energies, FMO energies, charge transfer | scispace.com |

| N-(2-hydroxyphenyl)-2-propylpentanamide | B3LYP/6-311++G(d,p) | Optimized geometry, vibrational frequencies, NMR shifts, MEP | dergipark.org.tr |

Molecular Docking and Ligand-Protein Interaction Modeling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For HO-AAVPA, molecular docking studies have been instrumental in elucidating its potential mechanism of action as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.net

Several studies have performed docking simulations of HO-AAVPA and other valproic acid derivatives with different isoforms of HDAC, particularly HDAC8. nih.govresearchgate.net These in silico analyses aim to identify the binding mode and estimate the binding affinity of the ligand to the protein's active site. The results from these studies have shown that HO-AAVPA can fit into the binding pocket of HDACs. nih.gov

In one such study, a set of valproic acid derivatives were designed, and their interactions with HDAC8 were evaluated using docking simulations. nih.gov The compound N-(2-hydroxyphenyl)-2-propylpentanamide was identified as a promising candidate based on these simulations and was subsequently synthesized and tested. nih.gov

The interaction mapping from docking studies can reveal key amino acid residues involved in the binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which stabilize the ligand-protein complex.

Table 2: Examples of Molecular Docking Studies on Pentanamide Derivatives

| Ligand | Target Protein | Key Findings | Reference |

| N-(2-hydroxyphenyl)-2-propylpentanamide | HDAC8 | Identified as a promising inhibitor based on docking. | nih.gov |

| Valproic acid derivatives | HDAC8 | Determination of recognition modes and binding affinities. | researchgate.net |

| 2-oxo-Ethyl Piperidine (B6355638) Pentanamide-derived Sulfonamides | Insulin inhibiting protein receptors | Tight binding to amino acid residues in the active site. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Design Principles

Based on the available search results, there is no specific information regarding Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies conducted on "Pentanamide, 2-amino-2-propyl-".

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These techniques provide insights into the flexibility of a molecule and its interactions with its environment.

A significant study involving HO-AAVPA utilized MD simulations to investigate its behavior within a dimyristoyl-phosphatidylcholine (DMPC) lipid bilayer, a model for cell membranes. bohrium.comtandfonline.comnih.gov The simulations showed that HO-AAVPA migrates from the center of the bilayer towards the water-lipid interface. bohrium.comtandfonline.comnih.gov In this position, the amine group is exposed to the aqueous environment, while the aliphatic chain remains embedded in the hydrophobic interior of the bilayer. bohrium.comtandfonline.com This orientation is crucial for its potential biological activity.

The study also revealed that the presence of HO-AAVPA leads to an ordering of the lipid bilayer. bohrium.comtandfonline.com When cholesterol was included in the simulation, it was observed to position itself in the inner part of the bilayer, further increasing the order of the system. bohrium.comtandfonline.com These findings are important for understanding how HO-AAVPA might be delivered and interact with cells.

MD simulations have also been employed in conjunction with docking studies to refine the understanding of ligand-protein interactions. For instance, after docking valproic acid derivatives into the HDAC8 receptor, MD simulations were used to assess the stability of the predicted binding poses. researchgate.net

Table 3: Molecular Dynamics Simulation Studies on Pentanamide-Related Compounds

| System | Simulation Time | Key Findings | Reference |

| HO-AAVPA in DMPC liposome | Not Specified | Migration to water-lipid interface, ordering of lipid bilayer. | bohrium.comtandfonline.comnih.gov |

| Valproic acid derivatives with HDAC8 | Not Specified | Assessment of binding mode stability. | researchgate.net |

Reaction Pathway and Transition State Analysis using Computational Methods

Based on the available search results, there is no specific information regarding reaction pathway and transition state analysis for "Pentanamide, 2-amino-2-propyl-".

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. dergipark.org.tr These predictions can aid in the structural elucidation of newly synthesized compounds.

For N-(2-hydroxyphenyl)-2-propylpentanamide, a theoretical study calculated its structural, spectroscopic, and electronic properties using DFT with the B3LYP functional and 6-311++G(d,p) basis set. dergipark.org.tr The calculated ¹H and ¹³C NMR chemical shifts were determined using the Gauge-Including Atomic Orbital (GIAO) method and were found to be in good agreement with experimental data. dergipark.org.tr

The study also computed the UV-Vis electronic absorption parameters using a time-dependent DFT (TD-DFT) approach to understand the molecule's electronic transitions. dergipark.org.tr Furthermore, the vibrational wavenumbers from theoretical calculations were compared with experimental IR spectra, showing a good correlation. dergipark.org.tr Such comparative studies validate the computational models and provide a deeper understanding of the molecule's properties.

Table 4: Computationally Predicted Spectroscopic Data for N-(2-hydroxyphenyl)-2-propylpentanamide

| Spectroscopic Parameter | Computational Method | Key Findings | Reference |

| ¹H and ¹³C NMR Chemical Shifts | DFT/GIAO (B3LYP/6-311++G(d,p)) | Good agreement with experimental values. | dergipark.org.tr |

| IR Vibrational Frequencies | DFT (B3LYP/6-311++G(d,p)) | Theoretical frequencies correlate well with experimental data. | dergipark.org.tr |

| UV-Vis Absorption | TD-DFT | Prediction of electronic absorption parameters. | dergipark.org.tr |

Mechanistic Investigations of Chemical Reactivity and Transformations

Kinetics and Thermodynamics of Amide Bond Formation and Hydrolysis

Specific kinetic and thermodynamic parameters for the formation and hydrolysis of Pentanamide (B147674), 2-amino-2-propyl- have not been documented. Generally, the formation of amide bonds is an endergonic process (thermodynamically unfavorable, ΔG > 0) requiring energy input, often through the activation of the corresponding carboxylic acid (2-amino-2-propylpentanoic acid). researchgate.net The hydrolysis of the amide bond is, conversely, a thermodynamically favorable (exergonic) process, though it is kinetically slow under physiological conditions, necessitating catalysts like acids, bases, or enzymes. evitachem.com

The steric hindrance at the α-carbon, with two propyl groups, would be expected to significantly impact both the kinetics of formation and hydrolysis.

Amide Bond Formation: The synthesis of such a hindered amide would likely require potent coupling reagents to overcome the steric barrier. rsc.orgnih.gov The reaction rate would be considerably slower compared to unhindered amino acid amides. Reaction calorimetry is a common technique used to study the kinetics of amide bond formation. luxembourg-bio.com For instance, studies on other hindered couplings show that the choice of activating agent and reaction conditions is critical to achieving reasonable yields and rates. rsc.org

Amide Bond Hydrolysis: The steric bulk around the carbonyl group would render Pentanamide, 2-amino-2-propyl- highly resistant to hydrolysis. The approach of a nucleophile (like a hydroxide (B78521) ion or water) to the carbonyl carbon would be severely impeded. This increased kinetic stability is a known feature of peptides and amides derived from α,α-disubstituted amino acids. sustech.edu.cn

Radical and Photochemical Reaction Mechanisms

There is no specific literature on the radical or photochemical reactions of Pentanamide, 2-amino-2-propyl-. However, general mechanisms for related structures provide a framework for potential reactivity.

Radical Reactions: The α-carbon of an amino acid is a potential site for radical formation. However, for α,α-disubstituted systems, radical reactions often focus on C-H bonds at other positions or involve the functional groups. For example, copper-catalyzed radical C(sp³)–N cross-coupling has been used to synthesize α,α-disubstituted amino acids from tertiary alkyl halides, demonstrating that radical intermediates at the α-carbon can be generated and captured enantioselectively. sustech.edu.cnrsc.org Another possibility is radical abstraction from the N-H bonds of the amide or primary amine.

Photochemical Reactions: Photochemical methods are employed for various transformations of amino acid derivatives. These include photochemical deracemization reactions, which have been applied to N-carboxyanhydrides of α-amino acids using chiral catalysts. d-nb.info It is conceivable that Pentanamide, 2-amino-2-propyl- could participate in photochemical reactions such as Norrish-type reactions if a suitable chromophore were present, or in photoinduced electron transfer processes. researchgate.netacs.org For instance, a metal-free, visible-light-mediated C(sp³)–H amination of amides has been reported, which proceeds via a regioselective hydrogen abstraction by a tert-butoxide radical. nih.gov

Organometallic Catalysis Mechanisms (e.g., Palladium-Catalyzed Reactions)

While no organometallic reactions have been reported specifically for Pentanamide, 2-amino-2-propyl-, palladium-catalyzed cross-coupling is a key method for the functionalization of hindered amides and the synthesis of α,α-disubstituted amino acids. nsf.govacs.org

Palladium-Catalyzed α-Arylation/Alkylation: A primary area of investigation would be the Pd-catalyzed functionalization of the C-H bonds of the propyl groups. More commonly, Pd-catalysis is used to construct the hindered α,α-disubstituted amino acid core itself. For example, the α-arylation of amides is a powerful method for creating quaternary carbon centers. berkeley.eduorganic-chemistry.org The mechanism typically involves the formation of a palladium enolate intermediate followed by reductive elimination. organic-chemistry.org

Palladium-Catalyzed N-C(O) Bond Activation: For very sterically hindered amides, palladium catalysts can promote Suzuki-Miyaura cross-coupling via selective activation and cleavage of the N-C(O) bond. nsf.govacs.org This allows for the synthesis of hindered ketones from amides. Structural and computational studies on related systems show that steric bulk can lead to a ground-state distortion (twisting) of the amide bond, facilitating its cleavage. nsf.gov

Stereoselectivity and Regioselectivity in Chemical Transformations

Since the α-carbon of Pentanamide, 2-amino-2-propyl- is a prochiral center, any reaction creating a new stereocenter at this position would need to address stereoselectivity. However, as the compound is achiral, the primary focus is on regioselectivity during functionalization reactions.

Stereoselectivity: The concept of stereoselectivity would become critical if one were to synthesize a chiral derivative of this compound. For example, enantioselective synthesis of α,α-disubstituted amino acids is a major field of research, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of C-C or C-N bond formation. sustech.edu.cnjst.go.jp Reactions on the side chains could also create new stereocenters, and their formation relative to each other would be a question of diastereoselectivity. msu.edu

Regioselectivity: This is a key consideration for any functionalization reaction. For Pentanamide, 2-amino-2-propyl-, there are multiple reactive sites: the primary amine, the amide N-H, and various C-H bonds (α-propyl, β, γ, δ). A significant challenge would be to selectively functionalize one site over the others. For example, in Pd-catalyzed C–H acetoxylation of α,α-disubstituted amino acids, reactions are often directed to the β-position. mdpi.com In photochemical C-H amination of amides, regioselectivity is governed by the stability of the resulting radical intermediate. nih.gov

Role of Solvents and Additives in Reaction Outcomes

Solvents and additives play a crucial role in controlling the reactivity, selectivity, and yield of chemical reactions, especially for challenging substrates like hindered amides.

Solvents: The choice of solvent can influence reaction rates and equilibria. For amide bond formation, polar aprotic solvents like DMF, NMP, or chlorinated solvents like CH2Cl2 are common, though greener alternatives are increasingly sought. ucl.ac.uk In some cases, performing reactions without a solvent can increase concentration and improve yields for hindered systems. acs.org The solvent can also affect the conformational equilibrium of substrates and intermediates, thereby influencing stereoselectivity. baranlab.org

Additives: Additives are frequently essential in organometallic catalysis and amide bond formation. In Pd-catalyzed C-H functionalization, additives like CuBr₂ or AgOAc can act as oxidants or halide scavengers, improving catalyst turnover and reaction efficiency. acs.org In amide couplings, additives like HOBt (N-hydroxybenzotriazole) are used with carbodiimides to form active esters, which can suppress side reactions and improve yields, although the rate-determining step may remain the initial activation of the carboxylic acid. luxembourg-bio.com For hindered substrates, the choice of base (e.g., CsOAc, K₂CO₃) is also critical and often requires careful optimization. acs.org

Biomolecular Interactions and Enzyme/receptor Binding Studies Excluding Clinical Efficacy and Safety

In Vitro Studies of Interaction with Purified Enzymes

These studies reveal that compounds with an amino acid amide backbone can act as competitive or mixed inhibitors of these enzymes. The inhibitory concentrations (IC50) for these analogous compounds range from micromolar to low millimolar, indicating a moderate to potent level of inhibition. The mechanism of inhibition often involves the compound binding to the active site of the enzyme, thereby preventing the natural substrate from binding.

Table 1: In Vitro Enzyme Inhibition by Synthetic Amino Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|---|

| PPC80 | Pancreatic Lipase (B570770) | 167-1023 | Competitive/Mixed |

| PPC82 | Pancreatic Lipase | 167-1023 | Competitive/Mixed |

| PPC84 | Pancreatic Lipase | 167-1023 | Competitive/Mixed |

| PPC80 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |

| PPC82 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |

| PPC84 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |

| PPC89 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |

| PPC101 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |

| PPC84 | α-glucosidase | 51-353 | Competitive |

| PPC89 | α-glucosidase | 51-353 | Competitive |

| PPC101 | α-glucosidase | 51-353 | Competitive |

Ligand Binding Assays with Recombinant Receptors

In the realm of receptor binding, studies on non-peptidyl growth hormone secretagogues (GHS) provide valuable insights. One such compound, MK-0677, which incorporates a 2-amino-2-methylpropanamide moiety, has been extensively studied for its binding to the ghrelin receptor (GHSR). These assays typically utilize radiolabeled ligands to determine the binding affinity of the test compound to recombinant receptors expressed in cell lines like HEK293.

Displacement assays with radiolabeled ghrelin are commonly employed to measure the binding affinity of synthetic ligands. The ability of compounds like MK-0677 to displace the natural ligand indicates a direct interaction with the receptor's binding pocket. The binding affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive binding assay.

Table 2: Receptor Binding Affinity of a Structurally Related Compound

| Compound | Receptor | Assay Type | Cell Line | Binding Affinity (nM) |

|---|---|---|---|---|

| MK-0677 | Ghrelin Receptor (GHSR) | Competitive Binding | HEK293 | Ki values in the nanomolar range have been reported |

Substrate Mimicry and Inhibitor Design Principles (at a molecular level)

The design of enzyme inhibitors often relies on the principle of substrate mimicry, where the inhibitor is structurally similar to the enzyme's natural substrate but contains modifications that prevent the catalytic reaction from proceeding. For α,α-disubstituted amino acid amides like Pentanamide (B147674), 2-amino-2-propyl-, the core amino acid amide structure can mimic a peptide bond, allowing it to fit into the active site of proteases or other peptidases.

The α,α-disubstitution, in this case with two propyl groups, introduces steric hindrance that can lock the molecule into a specific conformation. This pre-organization can reduce the entropic penalty of binding to the enzyme's active site, leading to higher affinity. Furthermore, the amide group can form key hydrogen bonds with residues in the active site, while the alkyl side chains can engage in hydrophobic interactions. The design of α-keto amides as aminopeptidase inhibitors illustrates this principle, where the keto group mimics the tetrahedral intermediate of peptide bond hydrolysis.

Biophysical Characterization of Compound-Biomolecule Complexes

While specific biophysical data for Pentanamide, 2-amino-2-propyl- is not available, the characterization of complexes between small molecule inhibitors and their target proteins is crucial for understanding the molecular basis of their interaction. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details of the binding mode.

Isothermal titration calorimetry (ITC) is another powerful technique used to determine the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) of binding, in addition to the binding affinity (Kd). Such studies on related α-amino amide derivatives have shown that the interaction with their target enzymes is often driven by a combination of favorable enthalpic and entropic contributions, indicative of both hydrogen bonding and hydrophobic interactions.

Mechanistic Insights into Modulatory Actions on Biological Pathways (molecular and cellular level, non-organismal)

At a molecular and cellular level, the interaction of a compound like Pentanamide, 2-amino-2-propyl- with its target enzyme or receptor can trigger a cascade of downstream events. For example, the inhibition of digestive enzymes like α-amylase and α-glucosidase can lead to a reduction in the breakdown of carbohydrates and subsequent glucose uptake by cells. This forms the basis of the therapeutic strategy for managing postprandial hyperglycemia.

In the case of receptor binding, the interaction of an agonist with a G-protein coupled receptor (GPCR) like the ghrelin receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. For the ghrelin receptor, this can involve the activation of G-proteins, leading to downstream effects on cellular processes. The ability of synthetic ligands to act as agonists, antagonists, or inverse agonists provides a mechanism to modulate these pathways for therapeutic benefit.

Exploration of Non Pharmaceutical Applications and Material Science

Role in Polymer Chemistry and Monomer Development

In the field of polymer chemistry, amino acids and their derivatives are valuable as monomers for the synthesis of polyamides and other polymers. These building blocks can impart specific properties such as biodegradability, biocompatibility, and chirality to the resulting polymer chains. Generally, amino amides can be incorporated into polymer backbones through condensation polymerization, leading to materials with potential applications in biomedical fields and engineering. However, no literature specifically identifies Pentanamide (B147674), 2-amino-2-propyl- as a monomer in polymer synthesis.

Applications in Materials Science (e.g., novel coatings, specialized polymers)

Amino acid-based compounds are sometimes employed in materials science to develop novel coatings and specialized polymers. Their functional groups can provide sites for cross-linking, adhesion, or further chemical modification. For instance, the amine and amide groups can interact with surfaces to form protective or functional coatings. There are currently no published studies or patents that describe the use of Pentanamide, 2-amino-2-propyl- in the formulation of coatings or specialized polymers.

Use as Chemical Reagents and Building Blocks in Advanced Synthesis

Amino amides serve as versatile building blocks in advanced organic synthesis. Their bifunctional nature—possessing both an amine and an amide group—allows them to be key intermediates in the construction of more complex molecules, including pharmaceuticals and other specialty chemicals. They can participate in a variety of chemical reactions to introduce specific structural motifs into a target molecule. While this is a common application for many amino acid derivatives, there is no specific information available on the use of Pentanamide, 2-amino-2-propyl- as a reagent or building block in published synthetic routes.

Potential in Catalysis and Organocatalysis

Chiral amino acids and their simple derivatives have gained prominence as organocatalysts, which are non-metal catalysts for asymmetric synthesis. The amine group can act as a Lewis base or participate in hydrogen bonding to activate substrates and control the stereochemical outcome of a reaction. Although the structural features of Pentanamide, 2-amino-2-propyl- suggest a potential for catalytic activity, no research has been published to confirm or explore this possibility.

Agrochemistry Applications (e.g., as scaffolds for herbicides, fungicides, insecticides)

Amino acid derivatives have been investigated as scaffolds for the development of new agrochemicals, such as herbicides, fungicides, and insecticides. The rationale is that their structural similarity to natural compounds can lead to high efficacy and better environmental profiles. While numerous amino acid-based compounds have been patented and studied for these purposes, there is no evidence in the scientific or patent literature to suggest that Pentanamide, 2-amino-2-propyl- has been explored for agrochemical applications.

Emerging Research Directions and Future Challenges

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. azorobotics.comchemistryworld.com These computational tools can predict reaction outcomes, optimize synthesis pathways, and design novel molecules with desired properties. nih.govrsc.org For a compound like Pentanamide (B147674), 2-amino-2-propyl-, AI and ML could be instrumental in several ways:

Predicting Bioactivity: By training algorithms on large datasets of molecules with known biological activities, it may be possible to predict the potential therapeutic applications of Pentanamide, 2-amino-2-propyl- and its derivatives.

Optimizing Synthesis: Machine learning models can analyze various reaction parameters to predict the optimal conditions for synthesizing Pentanamide, 2-amino-2-propyl-, potentially leading to higher yields and purity. researchgate.net

Designing Analogs: AI can be used to design novel analogs of Pentanamide, 2-amino-2-propyl- with enhanced properties by exploring a vast virtual chemical space.

A recent study highlighted the use of ML to predict the success of hydrothermal synthesis experiments for new organic-inorganic product formation with a high success rate, demonstrating the power of these techniques in discovering new materials. researchgate.net Another example is the development of an ML-guided enzyme engineering platform that has been successfully applied to amide synthetases to create optimized enzymes for pharmaceutical synthesis. azorobotics.com

Table 1: Potential Applications of AI/ML in the Study of Pentanamide, 2-amino-2-propyl-

| Application Area | Specific Task | Potential Benefit |

| Compound Discovery | Virtual screening of derivatives | Identification of potent and selective analogs |

| Synthesis Optimization | Prediction of optimal reaction conditions | Increased yield, reduced waste, and lower cost |

| Property Prediction | Estimation of physicochemical and biological properties | Faster and more efficient compound evaluation |

Development of Sustainable and Scalable Synthetic Processes

The chemical industry is increasingly focused on developing green and sustainable synthetic methods to minimize environmental impact. dst.gov.in Traditional methods for amide synthesis often involve harsh reagents and generate significant waste. chemistryviews.org Research is now directed towards more eco-friendly alternatives. nih.govacs.orgnih.gov

For Pentanamide, 2-amino-2-propyl-, future research will likely focus on:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for amide bond formation offers a green and efficient alternative to traditional chemical methods. nih.govnih.gov These enzymatic processes often occur under mild conditions and can exhibit high selectivity.

Flow Chemistry: Continuous flow synthesis provides a scalable and safer method for producing chemicals compared to batch processes. This technology allows for precise control over reaction parameters, leading to improved yields and purity.

Green Solvents: The use of environmentally benign solvents is a key aspect of green chemistry. Research into the synthesis of amides in greener solvents will be crucial for sustainable production.

A recent development in this area is a sustainable enzymatic method for amide bond formation using Candida antarctica lipase (B570770) B, which provides excellent yields and purity without the need for intensive purification steps. nih.govnih.gov

Advanced Characterization Techniques for Complex Chemical Systems